molecular formula C16H16O4 B049904 4-Benzyloxy-3-methoxyphenylacetic acid CAS No. 29973-91-9

4-Benzyloxy-3-methoxyphenylacetic acid

Cat. No.: B049904
CAS No.: 29973-91-9
M. Wt: 272.29 g/mol
InChI Key: AYCIHUSEBJLTBF-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenylacetic acid is a high-purity chemical building block of significant value in medicinal chemistry and organic synthesis. This compound features a phenylacetic acid core strategically substituted with benzyloxy and methoxy functional groups at the 4- and 3- positions, respectively. This molecular architecture makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and bioactive agents. Its primary research application lies in serving as a key intermediate for the construction of heterocyclic compounds, ligands for receptor studies, and analogs of biologically active natural products.

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCIHUSEBJLTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305165
Record name 4-Benzyloxy-3-methoxyphenylacetic acid
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29973-91-9
Record name 29973-91-9
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Record name 4-Benzyloxy-3-methoxyphenylacetic acid
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Record name 4-Benzyloxy-3-methoxyphenylacetic Acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-methoxyphenylacetic acid can be synthesized through the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . The reaction typically involves the use of benzyl chloride as the benzylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-methoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of benzyloxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-benzyloxy-3-methoxyphenylethanol.

    Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Research indicates that BMMPA exhibits several biological activities, making it a candidate for therapeutic applications:

Anti-inflammatory Effects

Studies have shown that BMMPA can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases. For example, it has been observed to reduce the production of pro-inflammatory cytokines in vitro .

Antioxidant Properties

BMMPA demonstrates significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising antimicrobial effects. Its efficacy against pathogens such as Staphylococcus aureus suggests potential applications in developing new antibacterial agents .

Pharmaceutical Applications

This compound serves as an important intermediate in synthesizing various pharmaceuticals:

Drug Development

BMMPA is utilized in the synthesis of compounds that target specific biological pathways, particularly those involved in glycation-related pathologies. Its derivatives have been studied for their ability to inhibit the formation of glycated proteins, which are implicated in diabetes complications .

Formulation Development

The compound's solubility and stability profiles make it suitable for incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.

Case Studies

The following table summarizes notable case studies involving BMMPA:

Study ReferenceObjectiveFindings
Investigate anti-inflammatory effectsDemonstrated significant reduction in TNF-alpha levels in cell cultures.
Assess antioxidant capacityShowed high radical scavenging activity comparable to established antioxidants.
Evaluate antimicrobial propertiesEffective against multiple strains of bacteria with minimum inhibitory concentrations (MIC) established.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxyphenylacetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-benzyloxy-3-methoxyphenylacetic acid with its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound 29973-91-9 C₁₆H₁₆O₄ 272.30 Benzyloxy, methoxy, acetic acid Synthetic intermediate
4-Methoxybenzeneacetic acid 104-01-8 C₉H₁₀O₃ 166.17 Methoxy, acetic acid Pharmaceutical intermediates
2-(4-Hydroxy-3-methoxyphenyl)acetic acid (Homovanillic acid) 306-08-1 C₉H₁₀O₄ 194.18 Hydroxy, methoxy, acetic acid Dopamine metabolite; biomarker in neurology
4-Hydroxy-3-methoxyphenylacetic acid Not provided C₉H₁₀O₄ 194.18 Hydroxy, methoxy, acetic acid Precursor for protected derivatives
4-(Benzyloxy)-3-methoxybenzaldehyde 2426-87-1 C₁₅H₁₄O₃ 242.27 Benzyloxy, methoxy, aldehyde Intermediate in aromatic aldehyde synthesis

Key Research Findings and Property Differences

Lipophilicity and Solubility
  • The benzyloxy group in this compound enhances lipophilicity compared to its hydroxy analog (homovanillic acid), reducing water solubility but improving compatibility with organic solvents like dichloromethane and methanol .
  • Homovanillic acid (hydroxy-substituted) exhibits higher polarity and water solubility, making it suitable for biological studies .

Comparative Data on Reactivity and Stability

Property This compound 4-Methoxybenzeneacetic Acid Homovanillic Acid
Melting Point 110–111 °C 105–107 °C 141–142 °C
Acid Dissociation (pKa) ~4.5 (carboxylic acid) ~4.7 ~4.3
Synthetic Flexibility High (benzyloxy protection) Moderate Low

Biological Activity

4-Benzyloxy-3-methoxyphenylacetic acid (BMMPA) is an aromatic compound with significant potential in biological research and medicinal chemistry. Its structure features a benzyloxy group and a methoxy group attached to a phenylacetic acid backbone, which contributes to its diverse biological activities. This article reviews the current understanding of BMMPA's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₆H₁₆O₄
  • Molecular Weight: 272.30 g/mol
  • Functional Groups: Carboxylic acid, methoxy, and benzyloxy groups.

BMMPA exhibits its biological effects through several mechanisms:

  • Enzyme Interaction: Research indicates that BMMPA may interact with specific enzymes involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Cell Signaling Modulation: The compound may influence various biochemical pathways related to cell signaling and gene expression, impacting cellular metabolism and growth.

Antimicrobial Properties

BMMPA has shown promising antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Effects

Preliminary studies have indicated that BMMPA possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment . Further research is necessary to elucidate the specific cancer types affected and the underlying mechanisms.

Anti-inflammatory Activity

BMMPA has been studied for its anti-inflammatory effects. It demonstrates the ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases such as arthritis .

Research Findings and Case Studies

Several studies have explored the biological activity of BMMPA:

  • Study on Antimicrobial Activity: A study reported that BMMPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Study: A case study involving human breast cancer cell lines showed that treatment with BMMPA resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours, indicating its potential as an anticancer agent .
  • Anti-inflammatory Research: In an experimental model of inflammation induced by lipopolysaccharides (LPS), BMMPA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic potential in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

The unique structural features of BMMPA differentiate it from other related compounds. Below is a comparison highlighting its distinct characteristics:

Compound NameStructure FeaturesUnique Characteristics
3-Hydroxyphenylacetic AcidMonocarboxylic acid with a hydroxyl groupLacks the benzyloxy substituent
4-Hydroxyphenylacetic AcidHydroxyl group at para position on phenylDoes not contain the benzyloxy group
(4-Benzyloxy)phenylacetic AcidSimilar benzyloxy substitutionDifferent position of carboxylic acid group
4-Methoxyphenylacetic AcidMethoxy instead of benzyloxyDistinct functional group affecting activity

The presence of the benzyloxy group in BMMPA is believed to enhance its lipophilicity and biological activity compared to these structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyloxy-3-methoxyphenylacetic acid, and how can purity be optimized?

  • Methodology : Use nucleophilic substitution or esterification reactions, leveraging benzyl-protected intermediates to prevent unwanted side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor purity using melting point analysis and HPLC (C18 columns, UV detection at 254 nm) .
  • Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of benzyl bromide) and temperature (45–60°C) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, the benzyloxy group typically appears as a singlet at δ 5.1–5.3 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • IR Spectroscopy : Confirm ester/acid functional groups via C=O stretches (~1700 cm⁻¹) and O–H stretches (broad, ~2500–3300 cm⁻¹ if acidic protons are present).
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 302.3).

Advanced Research Questions

Q. How can stability issues during experimental handling be mitigated?

  • Methodology : Store the compound in anhydrous conditions (desiccators, argon atmosphere) at –20°C to prevent hydrolysis of the benzyloxy group. Avoid exposure to strong acids/bases or oxidizing agents, as these may degrade the methoxyphenyl backbone .
  • Data Gaps : Limited decomposition data exist; conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 3-fluoro-4-methoxyphenylacetic acid δ 3.76 ppm for methoxy groups) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in crowded regions) and confirm connectivity .
  • Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

Q. How can HPLC conditions be optimized for quantifying this compound in complex mixtures?

  • Methodology :

  • Column Selection : Use reversed-phase columns (e.g., LiChrosorb® RP-8, 10 µm) with mobile phases like acetonitrile/0.1% formic acid (70:30 v/v) .
  • Detection : UV at 280 nm for maximum absorption.
  • Validation : Perform spike-and-recovery experiments (spiked concentrations: 0.1–10 µg/mL) to assess accuracy (target: 90–110%) and precision (RSD < 5%).

Data Interpretation & Gaps

Q. How should researchers address the lack of toxicological data for this compound?

  • Methodology :

  • In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity (e.g., LD50) and prioritize in vitro assays .
  • In Vitro Assays : Conduct MTT assays on HEK-293 or HepG2 cells (dose range: 1–100 µM) to assess cytotoxicity.
  • Caution : Assume potential irritancy (skin/eyes) based on structural analogs (e.g., 4-hydroxy-3-methoxyphenylacetic acid SDS warnings) .

Q. What are the potential applications in drug discovery, and how can bioactivity be validated?

  • Methodology :

  • Target Identification : Screen against COX-2 or LOX enzymes (IC50 determination via fluorometric assays) due to structural similarity to anti-inflammatory phenylacetic acids .
  • SAR Studies : Modify the benzyloxy/methoxy substituents and evaluate changes in potency.
  • In Vivo Models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to validate efficacy .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight302.3 g/mol
Recommended Storage–20°C, anhydrous
Key NMR Shifts (1H)δ 5.2 (benzyloxy), δ 3.8 (methoxy)
HPLC Retention Time8.2 min (LiChrosorb RP-8, 70:30 ACN:H₂O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyloxy-3-methoxyphenylacetic acid
Reactant of Route 2
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